8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, followed by cyclization to form the triazolopyrimidine core . Industrial production methods often employ microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- can be compared to other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits a broad range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their antimicrobial and anti-inflammatory properties.
The uniqueness of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H11BrFN5O |
---|---|
Molecular Weight |
364.17 g/mol |
IUPAC Name |
8-bromo-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C14H11BrFN5O/c15-10-6-18-14(21-7-19-20-13(10)21)17-5-9-8-3-4-22-12(8)2-1-11(9)16/h1-2,6-7H,3-5H2,(H,17,18) |
InChI Key |
OGEBOVMXBNQJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)F)CNC3=NC=C(C4=NN=CN43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.